

A Technical Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)morpholine

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-(4-Methylphenyl)morpholine**. Due to the limited availability of public domain spectroscopic data for this specific compound, this document serves as a procedural template. It outlines the standardized methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The included tables are structured for the systematic recording of experimental results, and a logical workflow for the analytical process is presented. This guide is intended to be a valuable resource for researchers engaged in the synthesis, quality control, and analysis of **2-(4-Methylphenyl)morpholine** and related compounds.

Introduction

2-(4-Methylphenyl)morpholine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. The presence of the 4-methylphenyl (p-tolyl) group at the 2-position of the morpholine ring is expected to significantly influence its physicochemical properties and pharmacological profile. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and establishing a reference for future studies. While a commercial listing for **2-(4-methylphenyl)morpholine** exists, a comprehensive public

repository of its spectroscopic data has not been identified.^[1] This guide provides the necessary protocols and data management structures to address this gap.

Spectroscopic Data (Hypothetical)

The following tables are presented as a standardized format for the presentation of spectroscopic data for **2-(4-Methylphenyl)morpholine**. These tables are currently unpopulated and are intended to be completed upon the acquisition of experimental data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Data for **2-(4-Methylphenyl)morpholine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Data for **2-(4-Methylphenyl)morpholine**

Chemical Shift (δ) ppm	Assignment
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IR (Infrared) Spectroscopy Data

Table 3: IR Absorption Bands for **2-(4-Methylphenyl)morpholine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
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MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Data for **2-(4-Methylphenyl)morpholine**

m/z	Relative Intensity (%)	Assignment
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Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-(4-Methylphenyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-(4-Methylphenyl)morpholine** (5-10 mg) should be dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

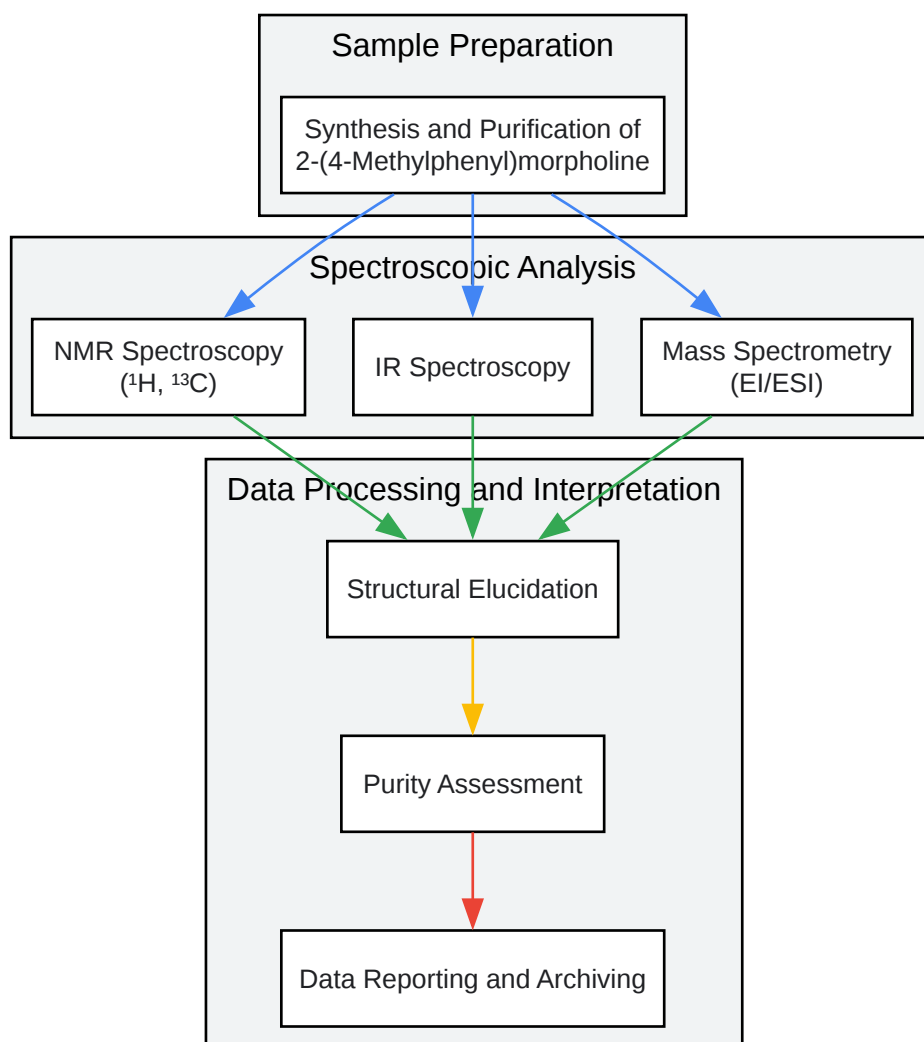
The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectral analysis should be performed using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or liquid chromatography. High-resolution mass spectrometry (HRMS) is recommended for the accurate determination of the molecular formula.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-(4-Methylphenyl)morpholine**.



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Caption: Workflow for the Spectroscopic Analysis of **2-(4-Methylphenyl)morpholine**.

Conclusion

This technical guide establishes a standardized framework for the spectroscopic characterization of **2-(4-Methylphenyl)morpholine**. The provided protocols and data tables are designed to facilitate the systematic acquisition and reporting of NMR, IR, and MS data. By following these guidelines, researchers can ensure the generation of high-quality, reproducible data that will be invaluable for the scientific community, particularly in the fields of medicinal chemistry and drug development. The population of the data tables within this guide with

experimentally derived values will fill a current knowledge gap and provide a crucial reference for future research involving this compound.

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References

- 1. 2-(4-methylphenyl)morpholine | 51070-68-9 [sigmaaldrich.com]
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